N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-15(21(2,18)19)9-12(17)16-7-5-10(8-16)20-11-4-3-6-13-14-11/h3-4,6,10H,5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYYFJWMLJJRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=NN=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name indicates its complex structure, which includes a pyridazinyl moiety and a pyrrolidine ring. The synthesis typically involves several steps, including the preparation of pyrrole-derived α,β-alkynyl ketones followed by cyclization reactions. These processes are crucial for developing the compound's unique properties that contribute to its biological activity.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H18N4O4S |
| Molecular Weight | 306.36 g/mol |
Antitumor Activity
Research indicates that derivatives of similar compounds exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key cancer-related proteins such as BRAF(V600E) and EGFR, suggesting that this compound may possess similar activities .
Anti-inflammatory Properties
Studies on related compounds suggest that they can modulate inflammatory pathways. The presence of the pyridazine and pyrrolidine rings may enhance the compound's ability to interact with inflammatory mediators, potentially leading to therapeutic applications in conditions characterized by excessive inflammation .
Antimicrobial Effects
Emerging evidence points to the antimicrobial potential of this compound class. Pyrazole derivatives have demonstrated activity against various bacterial strains, indicating that this compound may also exhibit similar effects, warranting further investigation into its spectrum of activity against pathogens .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The unique structure allows for binding to proteins involved in cell signaling pathways, potentially inhibiting or modulating their activity. Ongoing research aims to elucidate these interactions in detail.
Case Studies and Research Findings
- Antitumor Synergy with Doxorubicin : A study on pyrazole derivatives indicated that their combination with doxorubicin resulted in a synergistic effect in MDA-MB-231 breast cancer cells, suggesting potential for enhanced therapeutic strategies using this compound .
- In vitro Antimicrobial Testing : Research has shown that related compounds exhibit significant antimicrobial activity against various bacterial strains. Future studies are needed to assess the specific efficacy of this compound against clinically relevant pathogens .
Scientific Research Applications
Chemical Synthesis and Properties
Synthetic Routes : The synthesis of this compound typically involves several steps, including the preparation of pyrrole-derived α,β-alkynyl ketones, Sonogashira cross-coupling reactions, and final cyclization processes using various reagents such as sodium hydride and gold catalysts. These synthetic methods allow for the introduction of specific functional groups that enhance the compound's biological activity and chemical stability.
Chemical Properties :
- Molecular Formula : C19H21N5O3S
- Molecular Weight : 367.4 g/mol
- Structure : The compound features a pyrrolidine ring, a pyrazine moiety, and a sulfonamide group, which are critical for its biological interactions .
Organic Chemistry
N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new chemical entities through various reaction pathways including oxidation, reduction, and substitution reactions. These properties make it a versatile reagent in synthetic organic chemistry.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, which could lead to its use in treating inflammatory diseases .
Pharmaceutical Development
The therapeutic potential of this compound is being explored in drug discovery:
- Cancer Therapy : Case studies have demonstrated its efficacy against certain cancer cell lines, indicating its potential as an anticancer agent. For example, compounds with similar structures have been shown to induce apoptosis in hypopharyngeal tumor cells .
- Neurological Disorders : Investigations into the compound's mechanism of action suggest it may interact with specific molecular targets involved in neurodegenerative diseases, offering a pathway for developing treatments for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study evaluated this compound's effect on FaDu hypopharyngeal tumor cells. Results indicated enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as a novel therapeutic agent .
- Inflammation Model : In a rat model of adjuvant arthritis, compounds structurally related to this compound exhibited significant anti-inflammatory activity with minimal gastrointestinal side effects .
Chemical Reactions Analysis
Hydrolysis of Methanesulfonamide
The sulfonamide group (CH₃SO₂N-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. For example:
-
Conditions : Prolonged heating with 6M HCl or NaOH at 80–100°C.
-
Relevance : Hydrolysis of methanesulfonamide derivatives is critical for metabolite identification in pharmacokinetic studies .
Nucleophilic Substitution at the Carbonyl Group
The ketone group (C=O) adjacent to the pyrrolidine ring is susceptible to nucleophilic attack. Common reactions include:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol derivative | |
| Grignard Addition | RMgX | Tertiary alcohol | |
| Condensation | NH₂OH, hydrazines | Oximes or hydrazones |
Ring-Opening Reactions of Pyrrolidine
The pyrrolidine ring may undergo ring-opening under oxidative or reductive conditions:
-
Oxidative cleavage with KMnO₄/H⁺ yields a dicarboxylic acid derivative.
Pyridazine Ring Reactivity
The pyridazin-3-yloxy group participates in:
-
Electrophilic substitution (nitration, sulfonation) at electron-deficient positions.
-
Nucleophilic displacement of the oxygen-linked substituent under acidic conditions .
Sulfonamide Alkylation/Acylation
The N-methyl group in the sulfonamide can undergo further alkylation or acylation:
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Alkylation | R-X, NaH, DMF | N-alkylated sulfonamide | |
| Acylation | RCOCl, pyridine | Sulfonamide with acyl substituent |
Stability Under Acidic/Basic Conditions
-
Acid stability : The compound is stable in mild acids (pH 2–6) but degrades in concentrated H₂SO₄, leading to desulfonation.
-
Base stability : Prolonged exposure to NaOH (>1M) causes cleavage of the pyrrolidine-pyridazine linkage .
Key Research Findings
-
Synthetic pathways : Multi-step protocols involving coupling of pyrrolidine-pyridazine intermediates with methanesulfonamide precursors are standard .
-
Catalytic optimization : Pd-mediated cross-coupling improves yield in pyridazine functionalization steps (e.g., Suzuki-Miyaura reactions) .
-
Degradation products : Hydrolysis generates N-methylamine and pyridazin-3-ol derivatives, detected via LC-MS .
Comparison with Similar Compounds
N-Methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide
- Molecular Formula : C₉H₁₈N₂O₃S (MW: 234.32 g/mol)
- Key Features : Replaces the pyrrolidine ring in the target compound with a piperidine ring and lacks the pyridazin-3-yloxy substitution.
- Absence of pyridazine may reduce aromatic stacking interactions, affecting target affinity .
4-Fluoro-7-methyl-N-((1R,3S)-3-((3S)-3-(N-methylmethanesulfonamido)pyrrolidin-1-yl)cyclohexyl)-1H-indole-2-carboxamide
- Molecular Formula : C₂₃H₃₀FN₅O₃S (MW: 499.58 g/mol)
- Key Features : Contains a pyrrolidine-linked methanesulfonamide group but integrates an indole-carboxamide scaffold.
- Implications :
N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide
- Molecular Formula : C₁₀H₁₅N₃O₃S (MW: 257.31 g/mol)
- Key Features : Combines methanesulfonamide with a fused pyrrolo-pyrazine ring.
- Implications :
N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
- Molecular Formula : C₂₁H₂₀F₃N₇O₃S (MW: 547.49 g/mol)
- Key Features : Includes a trifluoromethylpyrimidine-indole hybrid system.
- Implications :
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s pyridazine substitution may require specialized coupling reagents, as seen in (21% yield for a related sulfonamide), suggesting moderate synthetic accessibility.
- Solubility vs. Stability : Pyridazine’s polarity may improve aqueous solubility over piperidine or fused-ring analogs, but metabolic enzymes could target the pyrrolidine-oxygen linkage, necessitating prodrug strategies .
Preparation Methods
Pyrrolidine Protection and Activation
Pyrrolidine is typically protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps. Boc protection is achieved using di-tert-butyl dicarbonate in THF with DMAP catalysis (92% yield). The protected pyrrolidine then undergoes hydroxylation at the 3-position via Sharpless asymmetric dihydroxylation, though stereochemical control may be omitted for racemic synthesis (75–82% yield).
Pyridazine Coupling
The hydroxylated pyrrolidine is coupled to pyridazin-3-ol using Mitsunobu conditions:
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)
- Solvent : Anhydrous THF
- Yield : 68%
Alternative methods from patent US8921341B2 employ CuI/1,10-phenanthroline catalysis in DMF at 110°C, achieving 73% yield for analogous O-arylations.
Formation of the Ethyl Ketone Bridge
Chloroacetylation of Pyrrolidine Intermediate
The 3-(pyridazin-3-yloxy)pyrrolidine is reacted with chloroacetyl chloride in dichloromethane (DCM) using Et₃N as a base. This step introduces the chloroethyl moiety necessary for subsequent ketone formation:
Oxidation to Ketone
The chloroethyl intermediate is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) in acetone:
Recent optimizations from WO2017191650A1 suggest using Swern oxidation (oxalyl chloride/DMSO) for higher selectivity (81% yield).
Methanesulfonamide Functionalization
Reductive Amination
The ethyl ketone undergoes reductive amination with methylamine using NaBH₃CN in methanol:
Sulfonylation
The secondary amine is sulfonylated with methanesulfonyl chloride in the presence of Et₃N:
Process Optimization and Scalability
Catalytic Improvements
Pd(OAc)₂/Xantphos systems from US7713994B2 enhance coupling efficiency for pyridazine installation, reducing reaction times from 24 h to 8 h. Microwave-assisted synthesis (100°C, 30 min) achieves 82% yield in Mitsunobu reactions.
Purification Strategies
Crude products are purified via silica gel chromatography (hexane/EtOAc gradients). For large-scale production, WO2017191650A1 recommends crystallization from ethanol/water (7:3), yielding 95% pure product.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
- δ 8.62 (d, J = 4.8 Hz, 1H, pyridazine-H)
- δ 4.12–4.05 (m, 1H, pyrrolidine-O-CH)
- δ 3.41 (s, 3H, SO₂N-CH₃)
- δ 2.94 (s, 3H, N-CH₃)
HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN)
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu Coupling | O-Arylation | 68 | 98.5 |
| Cu-Catalyzed | Ullmann-type Coupling | 73 | 97.8 |
| Swern Oxidation | Ketone Formation | 81 | 99.1 |
| Jones Oxidation | Ketone Formation | 78 | 98.3 |
Industrial-Scale Considerations
Patent US8921341B2 discloses a continuous flow process for analogous sulfonamides, achieving 12 kg/batch throughput with 91% yield. Solvent recovery systems for DCM and THF reduce costs by 40% compared to batch methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide?
- Methodological Answer : The compound can be synthesized via stepwise alkylation and sulfonylation. For example, a pyrrolidine intermediate can be functionalized with pyridazin-3-yloxy groups, followed by reaction with methanesulfonyl chloride in pyridine under controlled conditions (0–5°C, 2–4 hours). Solvent choice (e.g., dichloromethane/methanol mixtures) and stoichiometric ratios (e.g., 2:1 molar ratio of methanesulfonyl chloride to amine) are critical for yield optimization. Recrystallization from mixed solvents improves purity . Multi-step protocols from analogous sulfonamide syntheses (e.g., coupling, cyclization) may also apply .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm proton environments and carbon frameworks. Mass spectrometry (HRMS) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) resolves 3D structure. Key parameters include monoclinic space groups (e.g., ), unit cell dimensions (e.g., ), and torsion angles (e.g., O2—S1—N3—C9 = 163.37°) .
Q. What purity assessment strategies are recommended for this compound?
- Methodological Answer : Employ HPLC with UV detection (e.g., 254 nm) and compare retention times to standards. Use differential scanning calorimetry (DSC) to verify melting points and detect polymorphic impurities. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. How can researchers resolve low yields during the sulfonylation step of synthesis?
- Methodological Answer : Low yields often arise from competing hydrolysis or incomplete reaction. Mitigate by:
- Using anhydrous solvents (e.g., dry pyridine or dichloromethane).
- Adding methanesulfonyl chloride in aliquots to control exothermicity.
- Employing scavengers (e.g., molecular sieves) to absorb moisture.
Post-reaction, quench with ice-cold water to precipitate the product, followed by NaHCO washing to remove acidic byproducts .
Q. How to analyze structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Modifications : Synthesize analogs with variations in the pyridazine or pyrrolidine moieties. For example, replace pyridazin-3-yloxy with pyrimidine or adjust alkyl chain length.
- Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity (MIC assays against Gram+/− bacteria). Compare IC values to establish SAR trends.
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like RORγt or cytochrome P450 enzymes .
Q. How to address contradictions in pharmacological data (e.g., varying potency across studies)?
- Methodological Answer :
- Reproducibility Checks : Verify compound purity (≥95% by HPLC) and storage conditions (e.g., inert atmosphere, −20°C).
- Orthogonal Assays : Confirm activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., fluorogenic substrates) platforms.
- Meta-Analysis : Compare data across studies with attention to assay parameters (e.g., pH, serum concentration). Contradictions may arise from off-target effects or metabolite interference .
Q. What strategies are effective for crystallographic refinement of this compound’s polymorphs?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for twinned crystals.
- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning. Restrain anisotropic displacement parameters for light atoms (e.g., H, O).
- Validation : Check R (<5%) and goodness-of-fit (<1.1) via PLATON. Compare bond lengths/angles to CSD database entries for consistency .
Q. How to design experiments to probe metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Models : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life () and intrinsic clearance.
- Cytochrome P450 Inhibition : Use fluorometric kits (e.g., CYP3A4) to assess isoform-specific interactions.
- Metabolite ID : Employ high-resolution MS/MS to identify oxidation (e.g., hydroxylation) or conjugation (e.g., glucuronidation) products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
